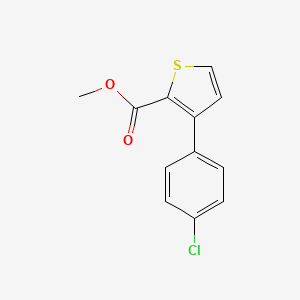

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate

Description

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene-based organic compound featuring a 4-chlorophenyl substituent at the 3-position of the thiophene ring and a methyl ester group at the 2-position. This compound is part of a broader class of thiophene derivatives, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. These analogs share structural similarities but differ in functional groups, influencing their reactivity and applications .

Properties

IUPAC Name |

methyl 3-(4-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2S/c1-15-12(14)11-10(6-7-16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNYEINWQFJNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-(4-chlorophenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

3-(4-chlorophenyl)thiophene-2-carboxylic acid+methanolH2SO4Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for the reduction of the ester group.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate with structurally related thiophene derivatives:

Physicochemical Properties

- Solubility : Thiophene esters generally exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group’s polarity. Methyl thiophene-2-carboxylate, for example, has a solubility of 8.81 g/L in water at 20°C .

- Melting Points: Amino-substituted derivatives (e.g., Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) have higher melting points (~140°C) compared to non-amino analogs, likely due to hydrogen bonding .

Biological Activity

Methyl 3-(4-chlorophenyl)thiophene-2-carboxylate (MCTC) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MCTC is characterized by the presence of a thiophene ring, a carboxylate ester, and a chlorophenyl substituent. The molecular formula is CHClOS, with a molecular weight of approximately 253.72 g/mol. The structural features contribute significantly to its biological activities.

Overview

MCTC has been evaluated for its antiproliferative activity against various cancer cell lines. Studies indicate that it exhibits significant cytotoxic effects, which are primarily attributed to its ability to inhibit tubulin polymerization.

Case Studies and Research Findings

- Inhibition of Tubulin Polymerization : MCTC has shown an IC value of 1.2 μM in inhibiting tubulin polymerization, comparable to the reference compound Combretastatin A-4 (CA-4), which has an IC of 1.1 μM. This suggests that MCTC can effectively disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

-

Cytotoxicity Against Cancer Cell Lines : Table 1 summarizes the antiproliferative effects of MCTC against several cancer cell lines:

These results indicate that MCTC exhibits potent cytostatic activity across multiple cancer types, with the highest efficacy observed against HeLa cells .

Cell Line IC (μM) HeLa 0.14 L1210 0.16 FM3A/0 0.13 CEM 0.15

The biological activity of MCTC is mediated through several mechanisms:

- Microtubule Disruption : By binding to the colchicine site on tubulin, MCTC prevents the assembly of microtubules, which is crucial for mitotic spindle formation during cell division .

- Induction of Apoptosis : MCTC triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory potential of MCTC and related compounds:

- Inhibition of Pro-inflammatory Cytokines : Compounds similar to MCTC have demonstrated the ability to inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). This suggests a potential role for MCTC in managing inflammatory conditions .

Comparative Analysis with Related Compounds

To further understand the biological activity of MCTC, it is beneficial to compare it with structurally related compounds:

| Compound Name | Activity Type | IC (μM) |

|---|---|---|

| Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate | Antiproliferative | 0.12 |

| Methyl 3-(4-chlorophenyl)sulfamoylthiophene-2-carboxylate | Anti-inflammatory | 0.84 |

This table illustrates that while all compounds exhibit significant biological activity, their specific effects may vary based on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.